Norethandrolone-d5 CAS number and chemical properties
Norethandrolone-d5 CAS number and chemical properties
An In-Depth Technical Guide to Norethandrolone-d5
This guide provides a comprehensive technical overview of Norethandrolone-d5, a deuterated stable isotope-labeled internal standard essential for high-precision quantitative analysis. Designed for researchers, analytical scientists, and professionals in drug development, this document delves into the core chemical properties, applications, and detailed analytical methodologies associated with this compound.
Introduction: The Quintessential Internal Standard
Norethandrolone is a synthetic anabolic-androgenic steroid (AAS) belonging to the 19-nortestosterone group.[1][2] Historically, it was developed for medical applications to treat muscle wasting conditions and certain anemias due to its ability to promote protein synthesis and red blood cell production.[2][3] Its mechanism of action involves binding to and activating androgen receptors, which in turn modulates gene transcription to produce its anabolic effects.[2]
Norethandrolone-d5 is a deuterated analog of Norethandrolone. In this version, five hydrogen atoms have been strategically replaced with their heavier, stable isotope, deuterium (²H). This isotopic substitution makes Norethandrolone-d5 an ideal internal standard for quantitative mass spectrometry.[4][5]
The Rationale for Deuteration: The power of a deuterated internal standard lies in the principle of isotope dilution mass spectrometry (IDMS).[4] Because Norethandrolone-d5 is chemically almost identical to the non-labeled analyte (Norethandrolone), it exhibits the same behavior during the entire analytical workflow, including extraction, derivatization, chromatography, and ionization.[5][6] However, its increased mass allows it to be distinguished from the native analyte by a mass spectrometer. By adding a known quantity of Norethandrolone-d5 to a sample at the beginning of the preparation process, any variability or loss of the analyte during sample workup or instrumental analysis is mirrored by the internal standard.[4][7] This allows for highly accurate and precise quantification, as the ratio of the analyte to the internal standard remains constant, correcting for matrix effects, extraction inefficiencies, and instrumental drift.[4][8]
Core Chemical and Physical Properties
The fundamental properties of Norethandrolone-d5 are derived from its parent compound, Norethandrolone. The primary distinction is the increase in molecular weight due to the five deuterium atoms.
| Property | Value (Norethandrolone) | Value (Norethandrolone-d5) | Source(s) |
| CAS Number | 52-78-8 | Not explicitly assigned; often tracked by supplier | [9][10][11] |
| Molecular Formula | C₂₀H₃₀O₂ | C₂₀H₂₅D₅O₂ | [9][12] |
| Molecular Weight | 302.46 g/mol | Approx. 307.5 g/mol | [9][13] |
| IUPAC Name | (8R,9S,10R,13S,14S,17S)-17-ethyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | (As per IUPAC, with deuterium placement specified) | [9] |
| Synonyms | 17α-Ethyl-19-nortestosterone, Nilevar, Pronabol | Norethandrolone-(ethyl-d5) | [1][10][12] |
| Purity (Typical) | ≥98% (for reference standards) | ≥98% (Chemical), Isotopic Enrichment ≥98% | [6][12] |
| Solubility | Soluble in Methanol, Acetonitrile, Ethanol | Similar to parent compound | [12] |
Applications in Analytical Science
The principal application of Norethandrolone-d5 is as an internal standard for the quantification of Norethandrolone and related anabolic steroids in complex biological matrices. This is critical in several fields:
-
Anti-Doping Control: Regulatory bodies in sports require highly sensitive and specific methods to detect the illicit use of anabolic agents in athletes. Isotope dilution LC-MS/MS is the gold standard for confirming and quantifying banned substances in urine and blood.
-
Clinical and Forensic Toxicology: In cases of suspected overdose or illicit use, accurate quantification of steroids is necessary.
-
Pharmacokinetic (PK) Studies: During drug development, researchers use such standards to accurately measure the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.
-
Food Safety: To monitor for the illegal use of anabolic steroids as growth promoters in livestock, which is a concern for human consumption.[14][15]
Experimental Protocol: Quantification in Biological Fluid via LC-MS/MS
This section provides a robust, self-validating protocol for the quantification of Norethandrolone in serum or plasma using Norethandrolone-d5 as an internal standard. The methodology is based on common practices for steroid analysis by LC-MS/MS.[14][16][17]
Materials and Reagents
-
Norethandrolone certified reference material
-
Norethandrolone-d5 internal standard (IS)
-
LC-MS grade Methanol, Acetonitrile, and Water
-
Methyl-tert-butyl ether (MTBE)
-
Formic Acid
-
Blank human serum/plasma
Workflow Overview
Step-by-Step Methodology
-
Preparation of Standards: Prepare a stock solution of Norethandrolone and Norethandrolone-d5 in methanol. Create a series of calibration standards (e.g., 0.1 to 100 ng/mL) and quality control (QC) samples (low, mid, high concentrations) by spiking blank serum with appropriate amounts of the Norethandrolone stock.
-
Sample Preparation:
-
To 200 µL of each sample (calibrator, QC, or unknown), add 20 µL of the Norethandrolone-d5 internal standard working solution (e.g., at 50 ng/mL). Vortex briefly.
-
Causality: Adding the IS at the very beginning ensures it undergoes the exact same extraction procedure as the analyte, which is the key to accurate correction.[4]
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of MTBE for liquid-liquid extraction (LLE) to further clean the sample and concentrate the nonpolar steroids.[16][18] Vortex for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes. Transfer the upper organic (MTBE) layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Gradient: A typical gradient would start at 50% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode. APCI is often preferred for steroids for its robustness and reduced matrix effects.[14][17]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Norethandrolone: Precursor Ion (Q1) m/z 303.2 → Product Ions (Q3) e.g., m/z 109.1 (quantifier), m/z 245.2 (qualifier).
-
Norethandrolone-d5: Precursor Ion (Q1) m/z 308.2 → Product Ions (Q3) e.g., m/z 112.1 (quantifier), m/z 250.2 (qualifier).
-
-
Causality: MRM provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion fragmentation, filtering out chemical noise.[17] Using two transitions (a quantifier and a qualifier) provides unambiguous identification based on their consistent intensity ratio, as required by regulatory bodies.[14]
-
-
-
Data Analysis and Validation:
-
Integrate the chromatographic peaks for both the analyte and the IS.
-
Calculate the peak area ratio (Norethandrolone Area / Norethandrolone-d5 Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Quantify the unknown samples and QCs using the regression equation from the calibration curve.
-
Trustworthiness: The method is validated by ensuring the accuracy of the QC samples is within ±15% of their nominal value (±20% at the Lower Limit of Quantification), and the precision (CV%) is <15%.
-
Metabolism of Parent Compound
Understanding the metabolism of Norethandrolone is crucial, as the deuterated standard is expected to follow identical pathways. Following administration, Norethandrolone is extensively metabolized in the body. Studies, particularly in horses, have shown that it is converted into a complex mixture of oxygenated metabolites.[19][20] Major metabolic pathways include hydroxylation and reduction, leading to the formation of various triols and dihydroxy acids that are then excreted, primarily in urine.[19][20]
Conclusion
Norethandrolone-d5 is an indispensable tool in modern analytical chemistry, providing the highest level of accuracy and precision for the quantification of Norethandrolone.[4] Its use as a stable isotope-labeled internal standard in isotope dilution mass spectrometry allows for the effective correction of analytical variability, which is paramount in regulated environments like anti-doping, clinical diagnostics, and food safety. The methodologies described herein represent a robust framework for its application, ensuring data integrity and confidence in analytical results.
References
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google.
- Introduction to deuterated internal standards in mass spectrometry - Benchchem. (2025). BenchChem.
- Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem.
-
Norethandrolone - Wikipedia. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]
-
The Role of Internal Standards In Mass Spectrometry - SCION Instruments. (2025, April 21). SCION Instruments. Retrieved February 25, 2026, from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). Chiron. Retrieved February 25, 2026, from [Link]
-
The metabolism of norethandrolone in the horse: characterization of 16-, 20- and 21-oxygenated metabolites by gas chromatography/mass spectrometry. (2001, February 15). PubMed. Retrieved February 25, 2026, from [Link]
-
What is Norethandrolone used for? - Patsnap Synapse. (2024, June 15). Patsnap Synapse. Retrieved February 25, 2026, from [Link]
-
The metabolism of norethandrolone in the horse: characterization of 16-, 20- and 21-oxygenated metabolites by gas chromatography/mass spectrometry. (2001, April 5). Mad Barn. Retrieved February 25, 2026, from [Link]
-
Kaklamanos, G., Theodoridis, G., Papadoyannis, I. N., & Dabalis, T. (2007, September 24). Determination of Anabolic Steroids in Muscle Tissue by Liquid Chromatography–Tandem Mass Spectrometry. ACS Publications. Retrieved February 25, 2026, from [Link]
-
Effects of norethandrolone on the transport and peripheral metabolism of thyroxine in patients lacking thyroxine-binding globulin. Observations on the physiological role of thyroxine-binding prealbumin. (n.d.). PubMed. Retrieved February 25, 2026, from [Link]
-
Determination of anabolic steroids in muscle tissue by liquid chromatography-tandem mass spectrometry. (2007, October 17). PubMed. Retrieved February 25, 2026, from [Link]
-
Norethandrolone | C20H30O2 | CID 5858. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]
-
An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. (n.d.). PMC. Retrieved February 25, 2026, from [Link]
-
Compound: NORETHANDROLONE (CHEMBL1697845). (n.d.). ChEMBL - EMBL-EBI. Retrieved February 25, 2026, from [Link]
-
Analytical Methods for the Determination of Neuroactive Steroids. (2021, April 9). MDPI. Retrieved February 25, 2026, from [Link]
-
Norethandrolone - CAS Common Chemistry. (n.d.). CAS. Retrieved February 25, 2026, from [Link]
-
Norethandrolone | chemical compound. (n.d.). Britannica. Retrieved February 25, 2026, from [Link]
-
What is the mechanism of Norethandrolone? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. Retrieved February 25, 2026, from [Link]
Sources
- 1. Norethandrolone - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Norethandrolone? [synapse.patsnap.com]
- 3. What is Norethandrolone used for? [synapse.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 8. texilajournal.com [texilajournal.com]
- 9. Norethandrolone | C20H30O2 | CID 5858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Norethandrolone | CymitQuimica [cymitquimica.com]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. caymanchem.com [caymanchem.com]
- 13. Compound: NORETHANDROLONE (CHEMBL1697845) - ChEMBL [ebi.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Determination of anabolic steroids in muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. lcms.cz [lcms.cz]
- 19. The metabolism of norethandrolone in the horse: characterization of 16-, 20- and 21-oxygenated metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. madbarn.com [madbarn.com]
